N-Desmethylclozapine as a Potent M1 Muscarinic Partial Agonist: A Clear Divergence from Clozapine
N-Desmethylclozapine (NDMC) is a potent and efficacious partial agonist at the human M1 muscarinic receptor, whereas its parent compound, clozapine, acts as an antagonist. In direct comparative binding assays, NDMC exhibited a high affinity for the M1 receptor (IC50 = 55 nM) [1]. Functionally, NDMC is a more potent partial agonist (EC50 = 115 nM) than clozapine, reaching 50% of the maximal acetylcholine response [1]. This functional M1 agonism by NDMC, in stark contrast to clozapine's antagonism, has been independently validated in vitro and in vivo [2].
| Evidence Dimension | M1 muscarinic receptor affinity and functional agonism |
|---|---|
| Target Compound Data | IC50 = 55 nM; EC50 = 115 nM (50% of ACh response) |
| Comparator Or Baseline | Clozapine: M1 antagonist (no reported agonist activity) |
| Quantified Difference | NDMC is a potent partial agonist; clozapine is an antagonist |
| Conditions | Cloned human M1 receptors expressed in CHO cells; functional assay using Ca2+ mobilization |
Why This Matters
This functional difference dictates the selection of NDMC over clozapine for studies on M1-mediated cognitive enhancement or modulation of NMDA receptor currents [3].
- [1] Sur C, Mallorga PJ, Wittmann M, et al. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. Proc Natl Acad Sci USA. 2003 Nov 11;100(23):13674-9. View Source
- [2] Li Z, Huang M, Ichikawa J, Dai J, Meltzer HY. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology. 2005 Nov;30(11):1986-95. View Source
- [3] Sur C, Mallorga PJ, Wittmann M, et al. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. Proc Natl Acad Sci USA. 2003 Nov 11;100(23):13674-9. View Source
